tert-Amyl Ebastine tert-Amyl Ebastine
Brand Name: Vulcanchem
CAS No.: 1312211-93-0
VCID: VC0104263
InChI: InChI=1S/C33H41NO2/c1-4-33(2,3)29-19-17-26(18-20-29)31(35)16-11-23-34-24-21-30(22-25-34)36-32(27-12-7-5-8-13-27)28-14-9-6-10-15-28/h5-10,12-15,17-20,30,32H,4,11,16,21-25H2,1-3H3
SMILES: CCC(C)(C)C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4
Molecular Formula: C33H41NO2
Molecular Weight: 483.7 g/mol

tert-Amyl Ebastine

CAS No.: 1312211-93-0

Cat. No.: VC0104263

Molecular Formula: C33H41NO2

Molecular Weight: 483.7 g/mol

* For research use only. Not for human or veterinary use.

tert-Amyl Ebastine - 1312211-93-0

Specification

CAS No. 1312211-93-0
Molecular Formula C33H41NO2
Molecular Weight 483.7 g/mol
IUPAC Name 4-(4-benzhydryloxypiperidin-1-yl)-1-[4-(2-methylbutan-2-yl)phenyl]butan-1-one
Standard InChI InChI=1S/C33H41NO2/c1-4-33(2,3)29-19-17-26(18-20-29)31(35)16-11-23-34-24-21-30(22-25-34)36-32(27-12-7-5-8-13-27)28-14-9-6-10-15-28/h5-10,12-15,17-20,30,32H,4,11,16,21-25H2,1-3H3
Standard InChI Key HPKXAPGAMCZWKF-UHFFFAOYSA-N
SMILES CCC(C)(C)C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4
Canonical SMILES CCC(C)(C)C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4

Introduction

Chemical Structure and Properties

tert-Amyl Ebastine is a structural analog of ebastine, which is characterized by the replacement of the tert-butyl group with a tert-amyl (also known as tert-pentyl) group. The parent compound, ebastine, has the chemical name 4-diphenylmethoxy-1-[3-(4-tert-butyl-benzoyl)propyl]piperidine . By extension, tert-Amyl Ebastine would maintain the core structure of ebastine with the aforementioned substitution.

The molecular properties of tert-Amyl Ebastine can be inferred to be similar to those of ebastine, with slight modifications due to the structural difference. While specific data on tert-Amyl Ebastine is limited in the reviewed literature, comparisons can be made to the parent compound.

Structural Comparison

PropertyEbastinetert-Amyl Ebastine
Base Structure4-diphenylmethoxy-1-[3-(4-tert-butyl-benzoyl)propyl]piperidine4-diphenylmethoxy-1-[3-(4-tert-amyl-benzoyl)propyl]piperidine
Functional Grouptert-butyltert-amyl (tert-pentyl)
Additional CarbonNoYes (additional methyl group in the substituent)

Physical Properties

The physical properties of tert-Amyl Ebastine are expected to differ slightly from ebastine due to the larger alkyl group. The tert-amyl group would likely increase lipophilicity compared to the tert-butyl analog, potentially affecting the compound's distribution characteristics in biological systems.

ParameterEbastinetert-Amyl Ebastine (Predicted)
AbsorptionRapid oral absorptionPotentially similar with possible alterations due to increased lipophilicity
DistributionWidely distributed to tissues including liver and kidneyPotentially enhanced tissue distribution due to increased lipophilicity
MetabolismPrimarily hepatic, with carebastine as the main active metaboliteSimilar metabolic pathways with potential differences in metabolite profile
EliminationPrimarily fecal (>90%) with minimal urinary excretion (2-3%)Likely similar elimination routes
Half-lifeApproximately 2.5 hoursPotentially longer due to structural modifications

Preclinical Research Findings

TreatmentEfficacy in Seasonal Allergic RhinitisSustained Efficacy (Week 4)
Ebastine 20 mgGreater reductions in nasal symptom index than loratadine 10 mgSignificant differences over placebo in 22/36 total rhinitis symptom scores
Ebastine 10 mgSimilar to loratadine 10 mg with greater improvement in nasal dischargeSignificant differences over placebo in 6/36 scores
Loratadine 10 mgLess effective than ebastine 20 mg in most symptomsNo significant differences over placebo (0/36)

Pharmacokinetic Considerations

Absorption and Distribution

Ebastine shows consistent plasma levels during repeated daily oral administration, with levels at 2 hours post-dose ranging from 81-166 ng eq./ml over 21 days of treatment . After absorption, it distributes widely to tissues including liver, kidney, submaxillary gland, hypophysis, adrenal, lung, and pancreas . The tert-amyl derivative might show altered distribution patterns due to its potentially increased lipophilicity.

Metabolism and Excretion

Ebastine undergoes extensive metabolism, with excretion occurring primarily through fecal routes (>90%) and minimal urinary excretion (2-3%) . The metabolic profile of tert-Amyl Ebastine would likely follow similar pathways but might show differences in metabolite formation and elimination rates due to the structural modification.

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